2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
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Description
2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H23ClN4O2S and its molecular weight is 515.03. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrrolo[3,2-d]pyrimidine derivative, which is synthesized via a multistep reaction sequence. The second intermediate is an N-(3,4-dimethylphenyl)acetamide derivative, which is synthesized separately. The two intermediates are then coupled via a thiol-disulfide exchange reaction to form the final product.
Starting Materials
4-chlorobenzaldehyde, ethyl acetoacetate, guanidine hydrochloride, phenylhydrazine, 4-nitrophenylhydrazine, thiourea, 3,4-dimethylbenzaldehyde, acetic anhydride, sodium borohydride, 4-chlorophenyl isothiocyanate, triethylamine, N,N-dimethylformamide, N,N-diisopropylethylamine, N-hydroxysuccinimide, N,N'-dicyclohexylcarbodiimide, trifluoroacetic acid, diethyl ether, methanol, dichloromethane, hexanes
Reaction
Step 1: Synthesis of 3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine, a. React 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-3-phenylbut-2-enoic acid ethyl ester., b. React the ester with guanidine hydrochloride and phenylhydrazine to form 3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine., Step 2: Synthesis of N-(3,4-dimethylphenyl)acetamide, a. React 3,4-dimethylbenzaldehyde with acetic anhydride and sodium borohydride to form 3,4-dimethylbenzyl alcohol., b. React the alcohol with acetic anhydride and trifluoroacetic acid to form 3,4-dimethylbenzyl acetate., c. React the acetate with thiourea in the presence of triethylamine to form N-(3,4-dimethylphenyl)thiourea., d. React the thiourea with N,N-dimethylformamide and N,N-diisopropylethylamine to form N-(3,4-dimethylphenyl)isothiocyanate., e. React the isothiocyanate with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form N-(3,4-dimethylphenyl)acetimidate., f. React the acetimidate with acetic anhydride to form N-(3,4-dimethylphenyl)acetamide., Step 3: Coupling of the two intermediates, a. Dissolve the pyrrolo[3,2-d]pyrimidine intermediate and the N-(3,4-dimethylphenyl)acetamide intermediate in dichloromethane., b. Add 4-chlorophenyl isothiocyanate and triethylamine to the solution., c. Stir the mixture at room temperature for several hours to allow for thiol-disulfide exchange., d. Purify the product by column chromatography using a mixture of dichloromethane and hexanes as the eluent.
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN4O2S/c1-17-8-11-21(14-18(17)2)31-24(34)16-36-28-32-25-23(19-6-4-3-5-7-19)15-30-26(25)27(35)33(28)22-12-9-20(29)10-13-22/h3-15,30H,16H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJVQELEZFOFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC=C3C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide |
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